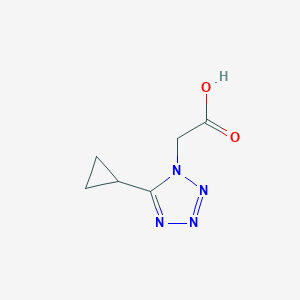

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid

Descripción

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure that incorporates both tetrazole and carboxylic acid functionalities. The compound possesses the molecular formula C6H8N4O2 with a molecular weight of 168.15 grams per mole, establishing it as a relatively compact yet structurally sophisticated molecule. The Chemical Abstracts Service registry number 1267117-83-8 serves as its unique identifier in chemical databases and literature.

The structural characterization reveals a distinctive molecular architecture featuring a five-membered tetrazole ring substituted at the 5-position with a cyclopropyl group and at the 1-position with an acetic acid chain. The tetrazole ring system contains four nitrogen atoms arranged in a specific pattern that creates a planar, electron-rich heterocycle. The cyclopropyl substituent introduces additional structural rigidity and unique electronic properties due to its strained three-membered ring configuration. The acetic acid functionality provides a carboxylic acid moiety that can participate in hydrogen bonding and ionic interactions, significantly influencing the compound's biological and chemical behavior.

Advanced spectroscopic analysis demonstrates that the compound exhibits characteristic nuclear magnetic resonance patterns consistent with its proposed structure. The tetrazole ring displays distinct chemical shifts in both proton and carbon nuclear magnetic resonance spectroscopy, while the cyclopropyl group shows characteristic multipicity patterns due to its unique bonding environment. The acetic acid portion contributes acidic proton signals and carbonyl carbon resonances that confirm the presence of the carboxylic acid functionality.

Historical Development in Heterocyclic Chemistry

The historical development of tetrazole chemistry represents a fundamental advancement in heterocyclic compound synthesis, with origins tracing back to early investigations into nitrogen-rich aromatic systems. The foundational work establishing tetrazole synthesis methodologies laid the groundwork for the eventual development of complex derivatives such as this compound. Early synthetic approaches relied on [3+2] cycloaddition reactions between nitriles and azide compounds, establishing the fundamental chemical transformations that would later enable the preparation of substituted tetrazole derivatives.

The evolution of tetrazole-acetic acid hybrid compounds emerged from recognition of the unique bioisosteric properties of tetrazole rings relative to carboxylic acid functional groups. Research conducted in the latter half of the twentieth century demonstrated that tetrazole moieties could effectively mimic carboxylic acid behavior while providing enhanced metabolic stability and improved pharmacokinetic properties. This discovery catalyzed intensive research into tetrazole-containing compounds, ultimately leading to the development of sophisticated derivatives incorporating additional functional groups such as acetic acid chains.

The specific development of cyclopropyl-substituted tetrazole derivatives represents a more recent advancement in heterocyclic chemistry, driven by the recognition that cyclopropyl groups can impart unique steric and electronic properties to molecular frameworks. The combination of cyclopropyl substitution with tetrazole-acetic acid architectures creates compounds with exceptional structural complexity and potential biological activity. Contemporary synthetic methodologies have enabled the efficient preparation of such compounds through multicomponent reaction strategies, facilitating their investigation for various applications.

Modern approaches to tetrazole synthesis have incorporated environmentally friendly methodologies, microwave-assisted reactions, and novel catalytic systems to improve efficiency and sustainability. The development of building block approaches, where pre-formed tetrazole units are incorporated into larger molecular frameworks, has revolutionized the field and enabled access to previously inaccessible structural motifs. These methodological advances have directly contributed to the successful synthesis and characterization of this compound and related compounds.

Significance of Tetrazole-Acetic Acid Hybrid Architectures

The significance of tetrazole-acetic acid hybrid architectures extends far beyond their structural novelty, encompassing fundamental principles of medicinal chemistry, bioisosterism, and molecular recognition. Tetrazole rings function as highly effective bioisosteres for carboxylic acid groups, exhibiting similar acidity values with pKa values ranging from 4.5 to 4.9, while providing enhanced metabolic stability and improved pharmacological properties. The combination of tetrazole functionality with additional carboxylic acid groups creates dual-acid systems that can engage in complex binding interactions with biological targets.

The structural advantages of tetrazole-acetic acid hybrids stem from their ability to participate in multiple types of molecular interactions simultaneously. The tetrazole ring provides a planar, electron-rich surface capable of π-π stacking interactions and hydrogen bonding through its nitrogen atoms. The acetic acid chain contributes additional hydrogen bonding capacity and ionic interaction potential, creating compounds with enhanced binding affinity and selectivity for specific biological targets. This combination of interaction modalities makes tetrazole-acetic acid hybrids particularly valuable in drug design and molecular recognition applications.

Research into multicomponent reaction chemistry has demonstrated that tetrazole-acetic acid derivatives serve as exceptional building blocks for the construction of complex molecular libraries. The ability to incorporate these hybrid structures into diverse chemical frameworks through established synthetic methodologies enables rapid access to structurally diverse compound collections for biological screening. The building block approach utilizing tetrazole-acetic acid hybrids represents a paradigm shift from traditional de novo tetrazole construction methods, offering improved efficiency and greater structural diversity.

Contemporary applications of tetrazole-acetic acid hybrid architectures span multiple research areas, including pharmaceutical development, chemical biology, and materials science. The unique combination of properties exhibited by these compounds makes them valuable tools for investigating biological processes and developing therapeutic agents. Fragment-based drug discovery approaches have particularly benefited from the availability of tetrazole-acetic acid building blocks, which provide readily accessible starting points for medicinal chemistry optimization campaigns.

Propiedades

IUPAC Name |

2-(5-cyclopropyltetrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-5(12)3-10-6(4-1-2-4)7-8-9-10/h4H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOMRIOTAYMYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=NN2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid as an anticancer agent. The presence of the tetrazole moiety is crucial for its biological activity. Research indicates that compounds containing tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results demonstrated that the compound exhibited IC₅₀ values in the micromolar range, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

2. Drug Development

The compound serves as a versatile scaffold in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance pharmacological properties.

Table 1: Comparison of Anticancer Activity

| Compound Name | Cell Line Tested | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis induction |

| 2-(5-Cyclopropyl-1H-tetrazol-1-yl)acetic acid | A549 | 15.0 | Cell cycle arrest |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Its derivatives are being explored for enhanced activity and specificity against cancer cells.

Example Synthesis Route

A typical synthesis route involves:

- Formation of the tetrazole ring from a suitable precursor.

- Subsequent acetic acid derivatization to yield the final product.

Mecanismo De Acción

The mechanism of action of 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of other molecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(5-cyclopropyl-1H-tetrazol-1-yl)acetic acid and related compounds:

Physicochemical and Functional Properties

Acidity and Solubility

- 2-(1H-Tetrazol-1-yl)acetic acid: The unsubstituted tetrazole-acetic acid is moderately acidic (pKa ~3–4 for the carboxylic acid group). Its monohydrate form crystallizes in a hydrogen-bonded network, enhancing stability .

- 5-Methyl/Phenyl analogs : Methyl and phenyl substituents increase hydrophobicity, reducing aqueous solubility but improving membrane permeability. The phenyl derivative’s acidity may be slightly lowered due to electron-donating effects .

- Triazole analog : The triazole ring (less acidic than tetrazole) reduces the compound’s overall acidity, making it less reactive in proton-dependent applications .

- Cyclopropyl derivative : The cyclopropyl group’s electron-withdrawing nature may slightly increase the tetrazole’s acidity compared to the unsubstituted parent compound. However, steric hindrance from the cyclopropyl group could limit coordination with metal ions .

Coordination Chemistry

- The unsubstituted 2-(1H-tetrazol-1-yl)acetic acid exhibits strong coordination capabilities, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the tetrazole nitrogen and carboxylate oxygen .

- The cyclopropyl variant’s steric bulk may hinder metal-ligand interactions, reducing its utility in coordination polymers compared to smaller analogs.

Research Findings and Gaps

- Coordination Chemistry : Further studies are needed to quantify the steric and electronic effects of the cyclopropyl group on metal-ligand interactions.

Actividad Biológica

2-(5-Cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities. Tetrazoles, including this compound, have been associated with various pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on available literature and research findings.

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

SMILES Representation: CC(=O)N1=NNC(=N1)C2CC2

Biological Activity Overview

The biological activity of this compound has not been extensively characterized in the literature. However, related tetrazole compounds have demonstrated various biological activities:

- Antimicrobial Activity: Some tetrazole derivatives exhibit antibacterial and antifungal properties. For instance, studies indicate that certain tetrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects: Tetrazoles are known to modulate inflammatory pathways. Compounds with similar structures have shown efficacy in reducing inflammation in animal models .

- CNS Activity: Certain tetrazoles have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of a series of tetrazole derivatives against various pathogens. The results indicated that specific substitutions on the tetrazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Structure | Activity |

|---|---|---|

| Tetrazole A | Structure A | Effective against S. aureus |

| Tetrazole B | Structure B | Effective against E. coli |

Case Study 2: Anti-inflammatory Effects

Research focused on a tetrazole derivative that exhibited significant anti-inflammatory activity in a mouse model of arthritis. The compound reduced edema and inflammatory cytokine levels when administered at therapeutic doses .

| Treatment Group | Edema Reduction (%) | Cytokine Level (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Tetrazole Derivative | 60 | 70 |

The mechanism of action for tetrazoles generally involves modulation of enzymatic pathways and receptor interactions. For example, some tetrazoles act as inhibitors of cyclooxygenase (COX), leading to decreased prostaglandin synthesis and subsequent reduction in inflammation .

Q & A

Q. What are the established synthetic routes for 2-(5-cyclopropyl-1H-tetrazol-1-yl)acetic acid?

The synthesis typically involves two key steps: (1) formation of the tetrazole ring and (2) introduction of the cyclopropyl group. A common approach is the reaction of sodium azide with nitriles (e.g., cyclopropanecarbonitrile) catalyzed by zinc salts to form the tetrazole ring . Subsequent functionalization with acetic acid derivatives (e.g., bromoacetic acid) via nucleophilic substitution yields the target compound. Esterification may follow to improve stability or modify reactivity . For structural analogs, microwave-assisted synthesis has been employed to enhance reaction efficiency .

Q. Which spectroscopic and analytical methods validate the structure of this compound?

Structural confirmation relies on:

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) .

- ¹H NMR : Confirms cyclopropyl protons (δ ~0.5–1.5 ppm) and acetic acid protons (δ ~3.5–4.5 ppm) .

- Elemental analysis : Matches experimental and theoretical C/H/N/O ratios .

- Thin-layer chromatography (TLC) : Verifies purity and individuality .

Q. How is acute toxicity predicted for tetrazole derivatives in preclinical research?

Computational tools like GUSAR (General Unrestricted Structure-Activity Relationships) are used to predict toxicity. These models analyze physicochemical properties (e.g., logP, molecular weight) and structural alerts to estimate LD₅₀ values. Experimental validation via in vitro assays (e.g., cytotoxicity in HEK293 cells) is recommended to complement predictions .

Advanced Research Questions

Q. What experimental strategies optimize low yields in cyclopropane-tetrazole conjugates?

Key strategies include:

- Catalyst optimization : Zinc salts (e.g., ZnCl₂) improve cyclopropane ring formation efficiency .

- Reaction conditions : Microwave-assisted synthesis reduces reaction time and increases yield .

- Protecting groups : Temporary protection of the carboxylic acid moiety prevents side reactions during tetrazole formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC or TLC before assays .

- Structural confirmation : Use single-crystal X-ray diffraction (e.g., SHELX software ) to resolve ambiguous NMR/IR interpretations.

- Experimental controls : Include reference compounds (e.g., known antimicrobial agents) to benchmark activity .

- Statistical analysis : Apply multivariate methods to account for batch-to-batch variability .

Q. What role do substituents (e.g., cyclopropyl) play in modulating biological activity?

The cyclopropyl group contributes to:

- Steric effects : Enhances selectivity by fitting into hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Electronic effects : The electron-withdrawing nature of the tetrazole ring stabilizes interactions with biological targets (e.g., receptors or enzymes) .

- Metabolic stability : Cyclopropane reduces oxidative metabolism, prolonging half-life compared to phenyl or alkyl substituents .

Q. How are computational models used to predict structure-activity relationships (SAR)?

- Molecular docking : Simulates binding interactions with targets (e.g., antimicrobial enzymes) using software like AutoDock .

- QSAR modeling : Correlates substituent properties (e.g., Hammett σ constants) with bioactivity data to guide synthesis .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity profiles early in drug development .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing tetrazole derivatives, and how are they addressed?

Q. How is regioselectivity achieved during tetrazole ring functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.